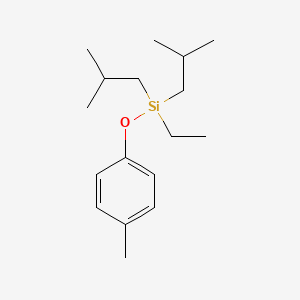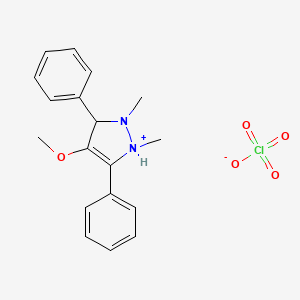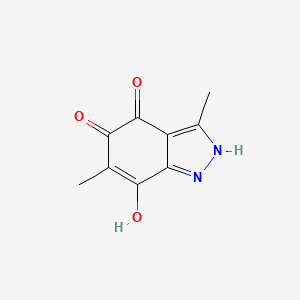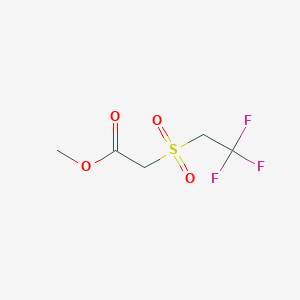![molecular formula C19H24ClNOS B14604559 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol CAS No. 61151-46-0](/img/structure/B14604559.png)
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It features a benzylsulfanyl group, a chloro substituent, and a diethylamino group attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a chlorinated phenol derivative with a benzylthiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The diethylamino group can be introduced through a Mannich reaction, where formaldehyde and diethylamine are reacted with the phenolic compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the benzylsulfanyl and diethylamino groups can modulate the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Chlorophenol: Similar structure but lacks the benzylsulfanyl and diethylamino groups.
Benzylthiol: Contains the benzylsulfanyl group but lacks the phenolic and diethylamino groups.
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its reactivity, while the diethylamino group increases its solubility and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
61151-46-0 |
|---|---|
Molekularformel |
C19H24ClNOS |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
2-(benzylsulfanylmethyl)-4-chloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C19H24ClNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
RVZGRMIWMLMBCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C(=CC(=C1)Cl)CSCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)





